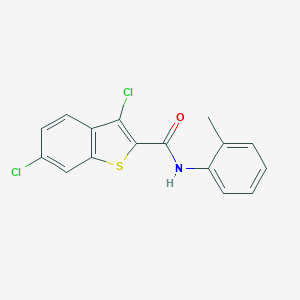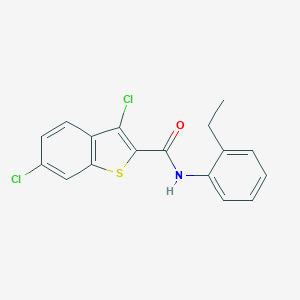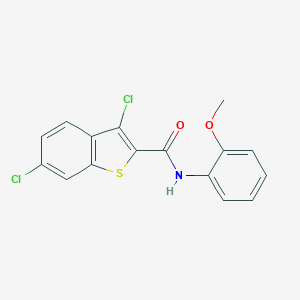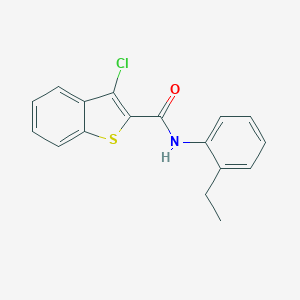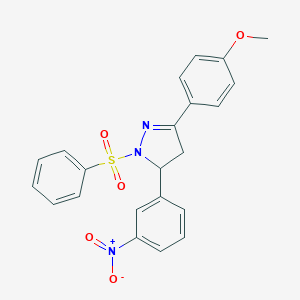
3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound belongs to the class of pyrazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in medicine and drug development. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. In addition, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation, pain, and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are known to play a role in inflammation and pain. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are implicated in cancer development and metastasis.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical settings. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to further elucidate its mechanism of action and potential side effects. In addition, future studies may focus on the development of new derivatives of this compound with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxyphenylhydrazine, 3-nitrobenzaldehyde, and phenylsulfonyl chloride in the presence of an acid catalyst. The reaction proceeds through a condensation reaction between the hydrazine and aldehyde, followed by a cyclization reaction to form the pyrazole ring. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-30-19-12-10-16(11-13-19)21-15-22(17-6-5-7-18(14-17)25(26)27)24(23-21)31(28,29)20-8-3-2-4-9-20/h2-14,22H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKIOYRAHHBRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134975 |
Source


|
| Record name | 4,5-Dihydro-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337482-95-8 |
Source


|
| Record name | 4,5-Dihydro-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337482-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409462.png)
![Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B409465.png)
![3-amino-N-(3,4-dimethylphenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409466.png)
![3-Amino-4,6-bis(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409468.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409469.png)
![3-amino-N-[4-(diethylamino)phenyl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409470.png)
![3-amino-N,4,6-tris(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409471.png)
